molecular formula C13H24N2O3 B15066275 Tert-butyl1-(oxetan-3-YL)piperidin-4-ylcarbamate

Tert-butyl1-(oxetan-3-YL)piperidin-4-ylcarbamate

Cat. No.: B15066275
M. Wt: 256.34 g/mol
InChI Key: UNMAWCQVAONCCG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate: is an organic compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is a derivative of piperidine and oxetane, featuring a tert-butyl carbamate protecting group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves the reaction of 3-oxetanone with 4-N-BOC-aminopiperidine . The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxetane ring or the piperidine nitrogen can be targeted.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It serves as a precursor for the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is primarily related to its ability to interact with biological targets through its piperidine and oxetane rings. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that further contribute to its activity .

Comparison with Similar Compounds

  • tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylmethyl carbamate

Comparison: Compared to similar compounds, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is unique due to its specific combination of piperidine and oxetane rings. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

[1-(oxetan-3-yl)piperidin-4-yl] N-tert-butylcarbamate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)14-12(16)18-11-4-6-15(7-5-11)10-8-17-9-10/h10-11H,4-9H2,1-3H3,(H,14,16)

InChI Key

UNMAWCQVAONCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1CCN(CC1)C2COC2

Origin of Product

United States

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